molecular formula C11H22N2O2 B1470229 tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate CAS No. 1205749-10-5

tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate

Cat. No. B1470229
M. Wt: 214.3 g/mol
InChI Key: JJWXOBCPVLKGMO-UHFFFAOYSA-N
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Description

“tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1205749-10-5 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (2-methyl-2-pyrrolidinyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry Applications

Carbamate derivatives, including tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate, are key intermediates in the synthesis of a wide range of compounds. For instance, the compound has been used as an intermediate in the synthesis of important drug intermediates through an efficient, cost-efficient, and environmentally friendly process starting from itaconic acid ester (Geng Min, 2010). Similarly, another study highlighted its role in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a compound important for the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing a rapid synthetic method (Bingbing Zhao et al., 2017).

Structural and Molecular Analysis

Carbamate derivatives also play a significant role in structural and molecular chemistry. For example, a study on two carbamate derivatives demonstrated how crystal packing exhibits an interplay of N—H⋯O, N—H⋯Se, C—H⋯O, C—H⋯Cl, and C—H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture (U. Das et al., 2016). This research highlights the significance of hydrogen bonding in the assembly of molecules and the formation of crystal structures.

Enantioselective Synthesis

Enantioselective synthesis is another critical area of research involving carbamate derivatives. A study demonstrated the catalyzed synthesis of 2-substituted arylpyrrolidines from tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, highlighting the importance of these derivatives in producing chiral compounds with high yield and enantiomeric excess (Huanghai Zhou et al., 2019).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen and halogen bonds, is facilitated by carbamate derivatives. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives show molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, emphasizing the utility of these derivatives in exploring molecular interactions (P. Baillargeon et al., 2017).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWXOBCPVLKGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate

CAS RN

1205749-10-5
Record name tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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